3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide
CAS No.:
Cat. No.: VC8512574
Molecular Formula: C24H19ClN2O4S2
Molecular Weight: 499.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19ClN2O4S2 |
|---|---|
| Molecular Weight | 499.0 g/mol |
| IUPAC Name | 3-chloro-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C24H19ClN2O4S2/c1-31-17-8-11-19-21(14-17)32-23(22(19)25)24(28)26-16-6-9-18(10-7-16)33(29,30)27-13-12-15-4-2-3-5-20(15)27/h2-11,14H,12-13H2,1H3,(H,26,28) |
| Standard InChI Key | JZIOGEDEZUTTAR-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)Cl |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)Cl |
Introduction
Chemical Structure and Nomenclature
The systematic name 3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide delineates its molecular architecture:
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Benzothiophene core: A fused bicyclic system comprising a benzene ring and a thiophene ring.
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Substituents:
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Chloro group at position 3.
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Methoxy group at position 6.
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Carboxamide group at position 2, bonded to a phenyl ring.
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Sulfonamide linkage: The phenyl ring is further substituted with a sulfonyl group connected to a 2,3-dihydro-1H-indole moiety.
This arrangement confers both aromatic stability and polar functional groups, suggesting potential interactions with biological targets .
Synthesis and Structural Analogues
Synthetic Pathways
While no direct synthesis route for this compound is documented, established methods for analogous benzothiophene carboxamides involve:
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Benzothiophene formation: Cyclization of thiophenol derivatives with α-haloketones or via Friedel-Crafts acylation .
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Functionalization:
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Chlorination at position 3 using chlorinating agents (e.g., Cl₂/FeCl₃).
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Methoxylation at position 6 via nucleophilic aromatic substitution or O-methylation.
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Carboxamide coupling: Reaction of benzothiophene-2-carbonyl chloride with 4-aminophenyl sulfonamide intermediates .
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Sulfonylation: Attachment of the dihydroindole group using sulfonyl chlorides under basic conditions .
Comparative Analysis of Structural Analogues
Key analogues and their properties are summarized below:
These analogues highlight the role of substituents in modulating biological activity, with sulfonamide and phosphorylated groups enhancing target binding .
Physicochemical Properties
While experimental data for the target compound remain unpublished, extrapolation from similar benzothiophenes suggests:
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Molecular weight: ~500–550 g/mol (estimated from analogues ).
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Solubility: Low aqueous solubility due to aromatic and sulfonamide groups; soluble in DMSO or DMF .
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Density: ~1.4 g/cm³ (consistent with benzothiophene derivatives ).
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
Based on structural parallels:
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Anti-inflammatory potential: Benzothiophene sulfonamides inhibit neutrophil respiratory burst and cytokine release .
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Enzyme interactions: Sulfonamide groups may target carbonic anhydrases or kinases, as seen in CID55746 .
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Receptor modulation: The dihydroindole moiety could interact with serotonin or dopamine receptors, given indole derivatives’ neuroactivity .
Comparative Activity Profiles
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CI-959: Reduces histamine release by 80% at 10 µM in basophil assays .
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Benzothiophene 18b: Exhibits IC₅₀ = 120 nM against Protein Kinase C .
These data suggest that the target compound’s chloro and methoxy groups may enhance membrane permeability, while the sulfonamide-indole group could improve receptor affinity.
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